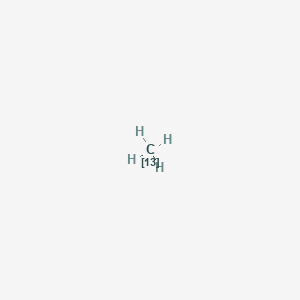

(13C)-Méthane

Vue d'ensemble

Description

Carbon-13C is a natural, stable isotope of the chemical element carbon. Its atomic nucleus consists of six protons and seven neutrons, making it one of the environmental isotopes. Carbon-13C accounts for about 1.1% of all natural carbon on Earth . This isotope is particularly significant in various scientific fields due to its unique properties and applications.

Applications De Recherche Scientifique

Carbon-13C has a wide range of applications in various scientific fields:

Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study the structure of organic molecules.

Biology: Helps in tracing metabolic pathways and understanding biochemical processes.

Industry: Employed in the synthesis of Carbon-13C labeled compounds for research and development.

Mécanisme D'action

Target of Action

(13C)-Methane, also known as Carbon-13 or Methane-13C, is a stable isotope of carbon. It is primarily used as a tracer in various scientific applications, particularly in metabolic studies . The primary targets of (13C)-Methane are the metabolic pathways where it can be incorporated and traced, providing valuable information about the flow of carbon within these pathways .

Mode of Action

(13C)-Methane interacts with its targets by being metabolized within the organism. As it is processed through various metabolic pathways, it retains its isotopic label, allowing researchers to track its progress through these pathways . This can provide insights into the functioning of these pathways and how they are affected by various factors .

Biochemical Pathways

The specific biochemical pathways affected by (13C)-Methane depend on the organism and the metabolic processes being studied. For example, in studies of carbon flow in microbial communities, (13C)-Methane can be used to trace the flow of carbon through various metabolic pathways, such as the carbon fixation pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (13C)-Methane are largely determined by the metabolic processes of the organism in which it is used . As a small, non-polar molecule, methane is readily absorbed and can be distributed throughout the organism. Its metabolism will depend on the specific metabolic capabilities of the organism, and it is excreted once it has been metabolized and its carbon has been incorporated into other compounds .

Result of Action

The molecular and cellular effects of (13C)-Methane’s action are primarily observed in the changes to the metabolic pathways it is used to study. By tracing the flow of carbon-13, researchers can gain insights into the operation of these pathways and how they are affected by various factors . This can provide valuable information for understanding metabolic processes in health and disease .

Action Environment

The action, efficacy, and stability of (13C)-Methane can be influenced by various environmental factors. For example, the availability of other nutrients can affect the rate at which (13C)-Methane is metabolized. Similarly, physical factors such as temperature and pH can influence the stability of (13C)-Methane and the rate of its metabolism . Understanding these influences is crucial for interpreting the results of studies using (13C)-Methane .

Analyse Biochimique

Biochemical Properties

(13C)-Methane plays a significant role in biochemical reactions. It is often used as a tracer in stable isotope labeling studies to track the flow of carbon through metabolic pathways . The (13C)-Methane interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for understanding the metabolic processes in which it is involved .

Cellular Effects

The effects of (13C)-Methane on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, (13C)-Methane can be incorporated into biomolecules in cells, allowing researchers to track metabolic processes and understand how cells respond to different conditions .

Molecular Mechanism

The molecular mechanism of (13C)-Methane involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The use of (13C)-Methane allows for the tracing of carbon flow through metabolic pathways, providing insights into the mechanisms of these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (13C)-Methane can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . The use of (13C)-Methane as a tracer allows for the tracking of these temporal changes .

Dosage Effects in Animal Models

The effects of (13C)-Methane can vary with different dosages in animal models . Studies have shown that the effects of (13C)-Methane can be dose-dependent, with threshold effects observed in these studies. At high doses, toxic or adverse effects may be observed .

Metabolic Pathways

(13C)-Methane is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, (13C)-Methane is often used in studies of carbon flow through metabolic pathways, such as the TCA cycle .

Transport and Distribution

(13C)-Methane is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation . The use of (13C)-Methane as a tracer allows for the tracking of its transport and distribution .

Subcellular Localization

The subcellular localization of (13C)-Methane can affect its activity or function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The use of (13C)-Methane as a tracer allows for the tracking of its subcellular localization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carbon-13C can be separated from the more abundant carbon-12 isotope through several techniques, including thermal diffusion, chemical exchange, gas diffusion, and laser and cryogenic distillation. the most economically viable industrial production method is the cryogenic distillation of methane or carbon monoxide . This process involves liquefying natural carbon monoxide at very low temperatures and then distilling it through special stainless steel columns several kilometers long.

Industrial Production Methods: The world’s largest commercial Carbon-13C production facility, located in Ohio, has a production capacity of approximately 420 kilograms per year. This method requires significant investment, with cryogenic distillation columns more than 100 meters high to separate the compounds containing carbon-12 or carbon-13 .

Analyse Des Réactions Chimiques

Types of Reactions: Carbon-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for synthesizing Carbon-13C labeled compounds used in scientific research.

Common Reagents and Conditions:

Oxidation: Carbon-13C can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogen gas or metal hydrides.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions are Carbon-13C labeled compounds, which are crucial for research in metabolic processes, quantitative proteomics, and medical diagnostics .

Comparaison Avec Des Composés Similaires

Carbon-12: The most abundant isotope of carbon, with six protons and six neutrons.

Carbon-14: A radioactive isotope of carbon used in radiocarbon dating.

Comparison:

Abundance: Carbon-13C is much less abundant than Carbon-12, making up only about 1.1% of natural carbon.

Carbon-13C’s unique properties and applications make it an essential tool in scientific research, providing insights into chemical structures, metabolic pathways, and diagnostic processes.

Propriétés

IUPAC Name |

carbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4/h1H4/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWKTOKETHGBQD-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912297 | |

| Record name | Carbon-13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

17.035 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14762-74-4, 6532-48-5 | |

| Record name | Carbon C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014762744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon-13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methane-C13 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbon-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBON C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDJ0A8596D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

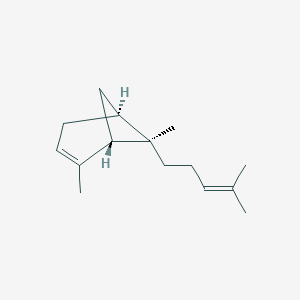

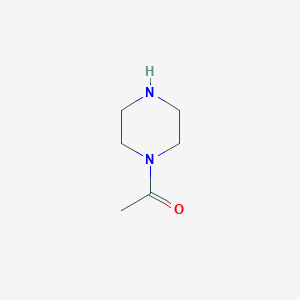

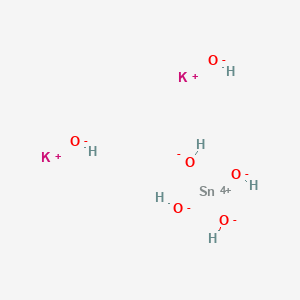

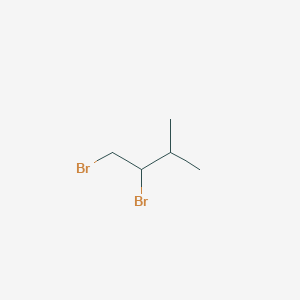

Feasible Synthetic Routes

Q1: What are the key spectroscopic characteristics of carbon-13?

A1: Carbon-13 exhibits distinct properties in Nuclear Magnetic Resonance (NMR) spectroscopy. Due to its magnetic moment, ¹³C nuclei resonate in a magnetic field, providing valuable information about molecular structure and dynamics. [, , , , ]

Q2: How does carbon-13 NMR compare to proton NMR?

A2: While proton (¹H) NMR is more sensitive, ¹³C NMR offers a wider chemical shift range, making it particularly useful for analyzing complex molecules and distinguishing between similar structures. [, , , ]

Q3: Can you elaborate on the significance of chemical shifts in carbon-13 NMR?

A3: Chemical shifts in ¹³C NMR spectra are highly sensitive to the local electronic environment of a carbon atom. This sensitivity allows researchers to differentiate between carbon atoms in various functional groups and to study conformational changes and molecular interactions. [, , , , , , ]

Q4: How is carbon-13 used to investigate metabolic pathways?

A4: ¹³C-labeled substrates, like glucose or acetate, can be introduced into biological systems. By tracing the incorporation of ¹³C into downstream metabolites using techniques like NMR or mass spectrometry, researchers can map metabolic fluxes and elucidate metabolic pathways. [, , , ]

Q5: Can you provide an example of how carbon-13 labeling has advanced our understanding of metabolism?

A5: In studies on the perfused rat liver, ¹³C-labeled acetate helped elucidate the interplay between cytosolic and mitochondrial metabolism. The incorporation of ¹³C into metabolites like glutamate and glutamine shed light on the dynamics of these metabolic pools. []

Q6: What is the role of carbon-13 in studying metabolic flux in cardiac tissue?

A6: Infusing ¹³C-labeled substrates and analyzing the multiplet structure in the resulting pre-steady-state ¹³C NMR spectra allows researchers to estimate multiple metabolic parameters simultaneously. This approach has revealed significant heterogeneity in energy turnover within cardiac tissue. []

Q7: How is carbon-13 analysis applied in environmental science?

A7: The variations in ¹³C/¹²C isotopic ratios (δ¹³C) in atmospheric CO₂ and plant matter provide valuable insights into the global carbon cycle. By analyzing these isotopic signatures, researchers can study processes like carbon assimilation, respiration, and the impact of environmental factors like droughts. [, ]

Q8: Can carbon-13 analysis help us understand the response of ecosystems to climate change?

A8: Yes, by monitoring the ¹³C signatures in plants and soils, researchers can gain a deeper understanding of how ecosystems respond to climate change factors such as droughts. Changes in the δ¹³C of plant tissues can indicate alterations in water use efficiency and photosynthetic processes. [, ]

Q9: How is carbon-13 labeling beneficial in structural biology?

A9: Introducing ¹³C labels into proteins facilitates their study using multidimensional NMR techniques. These techniques allow for the assignment of specific resonances to individual atoms, leading to a detailed understanding of protein structure and dynamics. [, ]

Q10: Can you illustrate the use of carbon-13 labeling in studying protein-ligand interactions?

A10: ¹³C-labeled ligands can be used in NMR studies to probe their interactions with proteins. Changes in chemical shifts and relaxation times upon binding provide valuable information about the binding site, affinity, and dynamics of the interaction. []

Q11: How does carbon-13 labeling contribute to drug discovery?

A11: ¹³C-labeled compounds are invaluable tools in drug metabolism and pharmacokinetics (DMPK) studies. They allow researchers to track the absorption, distribution, metabolism, and excretion of drug candidates, providing crucial information for drug development. []

Q12: What is the significance of carbon-13 in studying natural products?

A12: ¹³C NMR spectroscopy, coupled with databases containing ¹³C chemical shift information, facilitates the identification and structural elucidation of natural products, which are valuable sources of novel drug leads. []

Q13: What are the primary analytical techniques employed for carbon-13 analysis?

A13: NMR spectroscopy and mass spectrometry are commonly used to analyze ¹³C-labeled compounds. NMR provides structural information and insights into molecular dynamics, while mass spectrometry allows for sensitive detection and quantification of isotopically labeled molecules. [, , , , , ]

Q14: What are some emerging areas of research utilizing carbon-13?

A14: Emerging areas include the development of hyperpolarized ¹³C magnetic resonance imaging (MRI) for real-time metabolic imaging in vivo, as well as the application of ¹³C metabolic flux analysis to study complex microbial communities and their roles in various ecosystems. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)

![3-[2-[2-[(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methoxy-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B87679.png)

![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)